Bis(4-methylphenyl)iodonium hexafluorophosphate

Catalog No.
S688440
CAS No.
60565-88-0
M.F
C14H14F6IP
M. Wt
454.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylphenyl)iodonium hexafluorophosphate

CAS Number

60565-88-0

Product Name

Bis(4-methylphenyl)iodonium hexafluorophosphate

IUPAC Name

bis(4-methylphenyl)iodanium;hexafluorophosphate

Molecular Formula

C14H14F6IP

Molecular Weight

454.13 g/mol

InChI

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1

InChI Key

LHLVGWWCRPPKBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F

Organic Synthesis

Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a valuable reagent in organic synthesis due to its ability to act as a source of electrophilic iodine (I+). This property enables various organic transformations, including:

  • C-H arylation

    This reaction involves the introduction of an aryl group (derived from an aromatic ring) directly onto a carbon-hydrogen (C-H) bond. Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a mild and efficient arylating agent, allowing for the selective arylation of various organic molecules. [Source: Science]

  • Heck reaction

    This reaction involves the formation of carbon-carbon (C-C) bonds between alkenes and alkenes or aryl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be employed as the aryl halide component in Heck reactions, enabling the introduction of desired aryl groups into organic molecules. [Source: Chem Commun: ]

  • Sonogashira coupling

    This reaction facilitates the formation of carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be used as the aryl halide component in Sonogashira couplings, enabling the introduction of specific aryl groups into complex organic molecules. [Source: Angewandte Chemie International Edition: ]

These are just a few examples, and the versatility of Bis(4-methylphenyl)iodonium hexafluorophosphate as a reagent in organic synthesis continues to be explored in various research endeavors.

Material Science

Bis(4-methylphenyl)iodonium hexafluorophosphate has found applications in material science due to its unique properties:

  • Photoinitiator

    It can act as a photoinitiator, which is a compound that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in photopolymerization processes, where light is used to trigger the formation of polymers. [Source: Journal of Polymer Science Part A: Polymer Chemistry: ]

  • Self-assembled monolayers (SAMs)

    Bis(4-methylphenyl)iodonium hexafluorophosphate can be used to create self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules on a surface that can exhibit unique physical and chemical properties. The use of Bis(4-methylphenyl)iodonium hexafluorophosphate in SAM formation allows for the tailoring of surface properties for specific applications. [Source: Langmuir: ]

Bis(4-methylphenyl)iodonium hexafluorophosphate is an organoiodine compound characterized by the presence of iodine bonded to two para-substituted methylphenyl groups and paired with a hexafluorophosphate anion. Its chemical formula is C15H14F6IP, and it is known for its high purity and quality, making it a valuable building block in various synthetic applications. The compound is recognized for its significant reactivity, particularly in electrophilic aromatic substitution reactions, due to the presence of the iodonium cation, which acts as a strong electrophile .

Involving bis(4-methylphenyl)iodonium hexafluorophosphate include:

  • Electrophilic Aromatic Substitution: The iodonium cation can readily react with various nucleophiles, facilitating the introduction of substituents onto aromatic rings.
  • Decomposition Reactions: Under certain conditions, this compound can decompose to release iodine, which can further participate in other chemical transformations.
  • Oxidation Reactions: It can act as an oxidizing agent in various organic reactions, particularly in the oxidation of alcohols to carbonyl compounds.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the development of complex molecular architectures .

Several synthesis methods have been reported for bis(4-methylphenyl)iodonium hexafluorophosphate:

  • Direct Iodination: This method involves the reaction of 4-methylphenyl iodide with a suitable iodinating agent in the presence of hexafluorophosphoric acid.
  • Salt Metathesis: The compound can be synthesized through a metathesis reaction between bis(4-methylphenyl)iodonium chloride and potassium hexafluorophosphate.
  • Electrophilic Addition: An alternative route involves electrophilic addition of iodine to para-substituted phenols followed by treatment with hexafluorophosphate salts.

These methods emphasize the versatility of synthetic routes available for producing this compound .

Bis(4-methylphenyl)iodonium hexafluorophosphate has several applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules through electrophilic aromatic substitution.
  • Photoinitiators: This compound is utilized as a photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives.
  • Material Science: It plays a role in developing advanced materials due to its ability to facilitate cross-linking reactions.

These applications underscore its significance as a versatile reagent in both academic research and industrial settings .

Interaction studies involving bis(4-methylphenyl)iodonium hexafluorophosphate focus primarily on its reactivity with various nucleophiles. The compound's ability to form stable complexes with different substrates has been explored, revealing insights into its electrophilic nature. Additionally, studies on its interactions with biological molecules may provide further understanding of its potential therapeutic applications or toxicological effects.

Several compounds share structural or functional similarities with bis(4-methylphenyl)iodonium hexafluorophosphate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Bis(phenyl)iodonium hexafluorophosphateSimilar iodonium structure without methyl substitutionMore stable due to lack of steric hindrance
Diphenyliodonium chlorideContains chloride instead of hexafluorophosphateLess reactive than the hexafluorophosphate variant
IodobenzeneSimple aryl iodide without additional substituentsLacks the unique electrophilic properties of iodonium
Bis(4-chlorophenyl)iodonium hexafluorophosphateChlorinated analog with similar reactivityDifferent electronic properties due to chlorine

The uniqueness of bis(4-methylphenyl)iodonium hexafluorophosphate lies in its specific electronic properties derived from the methyl groups, which enhance its reactivity compared to other similar compounds. This makes it particularly useful in targeted synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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